Regioisomeric Chloromethyl Positioning (3- vs. 5-) Alters Lipophilicity by up to 1.2 logD Units in 1,2,4-Oxadiazole Systems
The target compound bears the chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring, whereas the closely related commercial compound 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1247572-99-1) carries it at the 5-position. Although no direct head-to-head experimental logD comparison exists for this specific pair, a systematic matched-pair analysis of 1,2,4-oxadiazole regioisomers from the AstraZeneca compound collection established that regioisomeric variation within the 1,2,4-oxadiazole class produces lipophilicity differences of up to 1.2 logD units, attributable to differing charge distributions (dipole moments) between positional isomers [1]. This magnitude of logD shift is sufficient to alter membrane permeability, protein binding, and overall pharmacokinetic trajectory.
| Evidence Dimension | Lipophilicity (logD) divergence between 1,2,4-oxadiazole regioisomers |
|---|---|
| Target Compound Data | 3-(chloromethyl)-5-(2-methylbenzyl)-1,2,4-oxadiazole (CAS 1092280-36-8); specific experimental logD not publicly reported |
| Comparator Or Baseline | 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1247572-99-1); specific experimental logD not publicly reported |
| Quantified Difference | Up to 1.2 logD units (order of magnitude) between 1,2,4-oxadiazole regioisomeric pairs in AstraZeneca matched-pair analysis [1] |
| Conditions | Systematic matched-pair analysis of 1,2,4-oxadiazole regioisomers from the AstraZeneca compound collection; logD measured at pH 7.4 |
Why This Matters
A difference of 1.2 logD units (approximately 16-fold in partition coefficient) is sufficient to shift a compound across critical drug-likeness thresholds, directly impacting oral absorption potential, tissue distribution, and off-target promiscuity — rendering regioisomers non-interchangeable in any SAR campaign.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
